2-(Trimethylsilyl)ethanol

Catalog No.
S593808
CAS No.
2916-68-9
M.F
C5H14OSi
M. Wt
118.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethanol

CAS Number

2916-68-9

Product Name

2-(Trimethylsilyl)ethanol

IUPAC Name

2-trimethylsilylethanol

Molecular Formula

C5H14OSi

Molecular Weight

118.25 g/mol

InChI

InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3

InChI Key

ZNGINKJHQQQORD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCO

Synonyms

(2-Hydroxyethyl)trimethylsilane; 2-(Trimethylsilanyl)ethanol; 2-(Trimethylsilyl)ethyl Alcohol; NSC 96784; β-(Trimethylsilyl)ethanol

Canonical SMILES

C[Si](C)(C)CCO

Protecting Group Chemistry

One of the most prominent applications of 2-(Trimethylsilyl)ethanol is as a protecting group in organic synthesis.

  • Hydroxyl (OH) protection: TMSE can be used to temporarily protect hydroxyl groups in molecules, allowing for selective modification of other functional groups without affecting the OH group. This is particularly useful in complex molecule synthesis where specific functionalities need to be targeted.
  • Carboxyl (COOH) protection: Similar to hydroxyl groups, 2-(Trimethylsilyl)ethanol can also protect carboxylic acid functionalities present in molecules. This allows for further manipulations without affecting the COOH group.
  • Amino (NH2) and Phosphoryl (PO4) protection: Although less common, TMSE can also be used to protect amino and phosphoryl groups under specific reaction conditions.

The advantage of using 2-(Trimethylsilyl)ethanol as a protecting group lies in its ease of introduction and removal under mild reaction conditions. This makes it a valuable tool for chemists to achieve selective modifications in complex molecules.

Precursor Synthesis

-(Trimethylsilyl)ethanol can serve as a precursor for the synthesis of other valuable compounds:

  • Trimethylsilyl (TMS) derivatives: TMSE reacts with aromatic fluorides to form trimethylsilyl derivatives, which are useful intermediates in various organic transformations.
  • Teoc-protected amines: By reacting with isocyanates, 2-(Trimethylsilyl)ethanol can be used to synthesize teoc-protected amines. These protected amines are valuable building blocks in peptide synthesis and other applications.

Other Applications

Beyond the aforementioned uses, 2-(Trimethylsilyl)ethanol finds applications in:

  • NMR spectroscopy: Due to its unique chemical shift, TMSE is sometimes used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for referencing chemical shifts of other compounds.
  • Silylation reactions: 2-(Trimethylsilyl)ethanol can act as a silylating agent for certain functional groups under specific reaction conditions.

UNII

GF24TDM0VO

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2916-68-9

Wikipedia

2-(Trimethylsilyl)ethanol

Dates

Modify: 2023-08-15
Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem

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